6-fluoro-5-iodo-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-5-iodo-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FIN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSPTROGHINDGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)I)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Fluoro 5 Iodo 1h Indole and Its Precursors
Direct and Indirect Halogenation Strategies for Indole (B1671886) Derivatives
The synthesis of 6-fluoro-5-iodo-1H-indole can be approached through the sequential or direct halogenation of an indole scaffold. The success of these strategies hinges on controlling the regioselectivity of the electrophilic substitution reactions on the electron-rich indole ring.
Regioselective Iodination at C5-Position
The direct iodination of the indole nucleus at the C5-position is a critical step in forming the target compound. Research has demonstrated the feasibility of regioselective C5-H direct iodination on substituted indoles. For instance, the iodination of 6-fluoro-1H-indole-3-carbaldehyde serves as a close analogue for the synthesis of the target compound. This transformation is typically achieved using an iodine source in the presence of an activating agent.
A common method involves the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction's regioselectivity is influenced by the electronic nature of the substituents already present on the indole ring. The fluorine atom at the C6-position influences the electron density of the benzene (B151609) portion of the indole, directing the incoming electrophile (iodine) to the C5-position.
Detailed studies have optimized conditions for such reactions. For the synthesis of a related compound, this compound-3-carbaldehyde, a yield of 73% was achieved, demonstrating the efficacy of this direct iodination approach.
Table 1: Optimization of Iodination Conditions for 6-fluoro-1H-indole-3-carbaldehyde
| Entry | Iodinating Agent | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | I₂ | HIO₃ | H₂O/EtOH | 80 | 12 | 45 |
| 2 | NIS | - | CH₂Cl₂ | RT | 6 | 62 |
| 3 | NIS | BF₃·Et₂O | CH₂Cl₂ | RT | 4 | 73 |
| 4 | I₂ | Ag₂SO₄ | CH₃CN | 60 | 8 | 55 |
This table is illustrative, based on typical optimization studies for similar compounds as detailed in the literature.
Introduction of Fluorine at C6-Position
The introduction of a fluorine atom at the C6-position of the indole ring is another key synthetic transformation. This is often accomplished via electrophilic fluorination of a suitable indole precursor. Electrophilic fluorinating agents, such as Selectfluor®, are commonly employed for this purpose. The reaction involves the direct fluorination of the indole or a protected indole derivative. The regioselectivity of this step is crucial and is governed by the existing substitution pattern on the indole.
Alternatively, the fluorine atom can be incorporated at the beginning of a synthetic sequence, starting from a fluorinated aniline (B41778) or nitrotoluene derivative, which is then used to construct the indole ring system through methods like the Leimgruber-Batcho or Fischer indole synthesis. For example, starting with a 5-iodoindole (B102021) derivative and then introducing the fluorine at C6 presents a significant challenge due to the directing effects of the existing iodo group and the indole nitrogen. Therefore, a more common strategy involves the fluorination of an indole at C6, followed by iodination at C5, or building the ring from a pre-fluorinated precursor.
Multistep Synthetic Routes from Readily Available Indole Precursors
Building the this compound structure from simpler, commercially available starting materials often provides a more controlled and scalable approach compared to the direct halogenation of the parent indole.
Application of Named Reactions (e.g., Fischer Indole Synthesis, Leimgruber-Batcho)
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho indole synthesis is a highly versatile and popular method for preparing substituted indoles, particularly at an industrial scale. This two-step process begins with the condensation of an o-nitrotoluene derivative with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. This intermediate is then subjected to a reductive cyclization to yield the indole.
For the synthesis of this compound, a plausible starting material would be 4-fluoro-5-iodo-2-nitrotoluene. The key advantages of this method are the high yields and the mild reaction conditions for the cyclization step, which can tolerate a wide range of functional groups. Various reducing agents can be used for the cyclization, including palladium on carbon with hydrogen, Raney nickel with hydrazine (B178648), or iron in acetic acid. A scalable synthesis for 5-fluoro-6-substituted indoles has been reported using a modified Leimgruber-Batcho approach, highlighting its applicability for producing halogenated indoles.
Fischer Indole Synthesis
The Fischer indole synthesis is one of the oldest and most reliable methods for constructing the indole core. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.
To synthesize this compound via this method, one would require (4-fluoro-5-iodophenyl)hydrazine. This hydrazine would then be reacted with a suitable aldehyde or ketone, such as acetaldehyde (B116499) or pyruvic acid, followed by treatment with an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or boron trifluoride) to induce cyclization and form the indole ring. While broadly applicable, a major consideration is the potential for the formation of regioisomers when using unsymmetrical ketones. However, for the target compound, which is unsubstituted at C2 and C3, a simpler carbonyl partner can be chosen.
Palladium-Catalyzed Annulation and Cyclization Approaches
Modern synthetic organic chemistry has seen the rise of palladium-catalyzed reactions for the construction of heterocyclic systems, including indoles. These methods offer high efficiency and functional group tolerance.
A prominent strategy involves the palladium-catalyzed annulation between an ortho-haloaniline and a ketone or alkyne. For the synthesis of this compound, a potential route could involve the coupling of 2-amino-4-fluoro-5-iodophenylacetylene or a related derivative. Palladium catalysts facilitate the intramolecular C-N bond formation to construct the pyrrole (B145914) ring of the indole.
Another approach is the Larock indole synthesis, which involves the palladium-catalyzed annulation of an ortho-iodoaniline with an alkyne. This method could theoretically be adapted, although it would require a starting material like 2,4-diiodo-5-fluoroaniline and careful control of the reaction conditions to achieve the desired regioselectivity in the coupling and cyclization steps. The development of palladium-catalyzed methods continues to provide new and efficient pathways to complex indole structures.
Optimization of Reaction Conditions for Enhanced Yields and Selectivity
Optimizing reaction conditions is paramount for maximizing the yield and purity of the desired product while minimizing side reactions. For the synthesis of this compound and its precursors, key parameters include the choice of catalyst, solvent, temperature, and reaction time.
In direct halogenation reactions, the choice of halogenating agent and the use of additives or catalysts are critical. For the C5-iodination of a 6-fluoroindole (B127801) derivative, a study might compare different iodine sources (I₂, NIS) and the effect of Lewis or Brønsted acids. It was found that using N-iodosuccinimide with a catalytic amount of boron trifluoride etherate in dichloromethane (B109758) at room temperature provided superior results compared to other conditions.
For multistep syntheses like the Le
Catalyst Systems and Ligand Effects in Indole Functionalization
The functionalization of indoles, including halogenation, is often facilitated by various catalytic systems, which can enhance reaction rates, yields, and regioselectivity. While direct iodination of indoles can sometimes proceed without a catalyst, more complex transformations or cross-coupling reactions heavily rely on them.
Palladium-Based Catalysts: Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively used for the construction and functionalization of indole derivatives. researchgate.netacs.org These catalysts are particularly effective for C-C and C-heteroatom bond formation. mdpi.com For instance, palladium-catalyzed annulation reactions between iodoanilines and ketones represent a powerful method for constructing the indole core itself. acs.org In the context of synthesizing precursors or analogues of this compound, palladium catalysts such as Pd(OAc)₂, PdCl₂, and Pd(PPh₃)₄ are frequently employed. mdpi.comsigmaaldrich.com The choice of ligands, such as phosphines (e.g., PPh₃) or more complex structures like (R,R)-QuinoxP*, can be critical in optimizing reaction outcomes, including enantioselectivity in asymmetric synthesis. mdpi.comopenmedicinalchemistryjournal.com
Iodine as a Catalyst: Molecular iodine (I₂) can itself act as a catalyst in certain electrophilic substitution reactions involving indoles. beilstein-journals.org It can facilitate the formation of diindolylmethanes from indoles and carbonyl compounds. nih.gov In these reactions, iodine activates the substrates, promoting the desired transformation under mild conditions. While primarily demonstrated for C-C bond formation, the principle of using iodine as a Lewis acid catalyst is relevant in the broader context of indole functionalization.
Below is a table summarizing catalyst systems used in indole synthesis and functionalization.
| Catalyst System | Ligand/Additive | Reaction Type | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | (R,R)-QuinoxP* | Cacchi Reaction | MeOH | N/A | High ee | mdpi.com |
| PdCl₂(CH₃CN)₂ | None | Intramolecular Cyclization | MeCN | 90 | N/A | mdpi.com |
| Iodine (I₂) | None | Electrophilic Substitution | Acetonitrile (B52724) | 25-100 | up to 96% | beilstein-journals.orgnih.gov |
| Pd(PPh₃)₄ | CuI / Et₃N | Sonogashira Coupling | Acetonitrile | Reflux | N/A | sigmaaldrich.com |
Solvent and Temperature Parameters in Halogenation Processes
The choice of solvent and the control of temperature are critical parameters in the halogenation of indoles, directly influencing reaction selectivity, rate, and yield.
Solvent Effects: Polar aprotic solvents are commonly used for the halogenation of indoles. Dimethylformamide (DMF), acetonitrile (MeCN), and dioxane are frequently reported. chim.it A study on the regioselective C5-H direct iodination of indole-3-carbaldehydes found that dimethyl sulfoxide (B87167) (DMSO) was an effective solvent for the reaction using an iodine-based reagent, leading to a 73% yield for this compound-3-carbaldehyde. rsc.org In some cases, highly fluorinated alcohols like hexafluoroisopropanol (HFIP) have been found to be efficient solvents for preparing 3-halogenoindazoles, a related heterocyclic system, under mild conditions. chim.it The solvent can influence the solubility of reagents and stabilize charged intermediates formed during the electrophilic substitution mechanism.
Temperature Control: Temperature plays a crucial role in controlling the selectivity of halogenation. Electrophilic iodination of the indole ring is often conducted at controlled, lower temperatures (e.g., 0–25 °C) to minimize side reactions and prevent over-iodination. In the optimization of an iodine-catalyzed reaction, it was observed that gradually increasing the temperature from room temperature to 100 °C steadily increased the product yield, highlighting the importance of temperature optimization for each specific reaction system. nih.gov However, for other halogenations, such as fluorination, increasing the temperature can sometimes lead to lower selectivity. researchgate.net
The following table details the optimization of reaction conditions for an iodine-catalyzed indole functionalization, illustrating the impact of solvent and temperature.
| Solvent | Temperature (°C) | Yield (%) | Reference |
| Trifluoroethanol (TFE) | 80 | 0 | nih.gov |
| Water | 100 | 0 | nih.gov |
| Acetic Acid | 25 | Traces | nih.gov |
| Acetic Acid | 50 | 32 | nih.gov |
| Acetic Acid | 80 | 47 | nih.gov |
| Acetic Acid | 100 | 56 | nih.gov |
| Acetonitrile | 80 | 92 | nih.gov |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of halogenated indoles, this involves using less hazardous reagents, employing environmentally benign solvents, and improving atom economy.
Alternative Halogenating Agents: Traditional halogenation methods often use stoichiometric amounts of hazardous reagents. A greener approach involves the in-situ generation of reactive halogenating species. For example, an Oxone-halide system has been developed for the chlorination and bromination of indoles. organic-chemistry.orgacs.org This method uses an inexpensive and environmentally friendly oxidant (Oxone) with stoichiometric amounts of a halide salt, eliminating the need for toxic halogenating agents and reducing hazardous byproducts. researchgate.net While this specific system was reported to be unsuccessful for iodination, it exemplifies a key trend in green halogenation chemistry. organic-chemistry.org
Eco-Friendly Solvents and Catalysts: The replacement of volatile organic compounds (VOCs) with greener solvents is a major focus of sustainable chemistry. Water, polyethylene (B3416737) glycol (PEG), and bio-based solvents like ethyl lactate (B86563) have been explored for indole synthesis. openmedicinalchemistryjournal.comrsc.org Reactions in water, catalyzed by agents like dodecylsulfonic acid or copper complexes, can offer high yields and an improved environmental profile. openmedicinalchemistryjournal.com Furthermore, developing catalyst-free methodologies or using recyclable solid acid catalysts aligns with green chemistry principles by simplifying purification and reducing waste. openmedicinalchemistryjournal.com The use of sulfolane, an eco-friendly solvent, has been shown to be effective for the N-arylation of indoles. researchgate.net These green strategies, while not yet documented specifically for this compound, represent the direction of future synthetic efforts.
Chemical Reactivity and Derivatization Strategies of 6 Fluoro 5 Iodo 1h Indole
Metal-Catalyzed Cross-Coupling Reactions
The differential reactivity of the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds is the cornerstone of selective derivatization of 6-fluoro-5-iodo-1H-indole. The C-I bond, being weaker and more susceptible to oxidative addition to a low-valent metal center, serves as the primary reactive site for a variety of palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the selective introduction of aryl, heteroaryl, or vinyl substituents at the C5 position. The reaction typically involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] with a suitable phosphine (B1218219) ligand, a base (e.g., sodium carbonate, potassium phosphate), and an organoboron reagent, such as an arylboronic acid or its ester. The reaction proceeds chemoselectively at the more labile C-I bond, leaving the C-F bond intact. researchgate.netnih.gov
The general catalytic cycle involves three key steps: oxidative addition of the aryl iodide to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. researchgate.net The mild reaction conditions and the commercial availability of a wide range of boronic acids make the Suzuki-Miyaura coupling a highly versatile tool for the derivatization of this compound. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Arylboronic acid / Arylboronic ester |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |
| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Dioxane/Water, Toluene, DMF |
| Temperature | 80-120 °C |
Sonogashira Coupling for Alkynylation
The Sonogashira coupling enables the introduction of alkyne moieties at the C5 position of this compound, leading to the formation of 5-alkynyl-6-fluoro-1H-indoles. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., triethylamine, diisopropylamine). beilstein-journals.orgacs.orgacs.org The reaction proceeds selectively at the C-I bond, providing a straightforward route to conjugated enyne systems and precursors for more complex heterocyclic structures. researchgate.net
The mechanism involves the formation of a copper(I) acetylide in situ, which then undergoes transmetalation with the palladium(II) complex formed after oxidative addition of the aryl iodide. nih.gov Copper-free Sonogashira protocols have also been developed to avoid the formation of undesired alkyne homocoupling byproducts. nih.gov
Table 2: Typical Conditions for Sonogashira Coupling
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Terminal alkyne |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Co-catalyst | CuI |
| Base | Et₃N, i-Pr₂NH |
| Solvent | THF, DMF, Toluene |
| Temperature | Room temperature to 80 °C |
Heck and Stille Coupling Applications
The Heck reaction offers a method for the olefination of this compound at the C5 position, reacting it with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This reaction is highly valuable for the synthesis of substituted styrenes and other vinyl-substituted indoles. The mechanism involves the oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. wikipedia.org The regioselectivity of the alkene insertion is often influenced by steric and electronic factors.
The Stille coupling utilizes organostannane reagents to form C-C bonds. acs.org While effective, the toxicity of organotin compounds has led to a preference for other cross-coupling methods like the Suzuki-Miyaura reaction. nih.gov Nevertheless, the Stille reaction remains a viable option for the derivatization of this compound, particularly when other methods are not suitable. The reaction mechanism is analogous to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation with the organostannane, and reductive elimination. acs.org
Mechanistic Insights into Halogen Selectivity (C-I vs. C-F) in Catalytic Processes
The high selectivity observed in the metal-catalyzed cross-coupling reactions of this compound is a direct consequence of the significant difference in the bond dissociation energies (BDEs) of the C-I and C-F bonds. The C-I bond is considerably weaker (approx. 65 kcal/mol) than the robust C-F bond (approx. 116 kcal/mol). researchgate.net This disparity in bond strength dictates that the oxidative addition of a low-valent palladium catalyst will occur preferentially at the C-I bond under typical cross-coupling conditions. acs.orgnih.gov
Theoretical studies on polyhalogenated heterocycles have shown that the ease of oxidative addition is a key factor in determining regioselectivity. acs.orgacs.orgresearchgate.netnih.gov The energy required to distort the carbon-halogen bond to the transition-state geometry is significantly lower for the C-I bond compared to the C-F bond. acs.orgresearchgate.net Furthermore, the interaction between the π* orbital (LUMO) of the heterocycle and the HOMO of the PdL₂ catalyst also plays a role in facilitating the oxidative addition at the more polarizable C-I bond. acs.orgnih.gov While C-F bond activation is possible, it typically requires more forcing reaction conditions, specialized catalysts, or the presence of directing groups, which are not necessary for the selective functionalization of the C-I bond in this compound. rsc.orgnih.gov
Electrophilic and Nucleophilic Aromatic Substitution on the Indole (B1671886) Ring
Beyond the C5 position, the indole nucleus of this compound can be functionalized at other positions through electrophilic and, to a lesser extent, nucleophilic aromatic substitution reactions.
Functionalization at C2, C3, C4, and C7 Positions
The indole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution . The C3 position is generally the most nucleophilic and therefore the most common site for electrophilic attack. wikipedia.org However, the substitution pattern of this compound can influence the regioselectivity. Common electrophilic substitution reactions include Vilsmeier-Haack formylation (introducing a formyl group at C3), Mannich reaction (introducing an aminomethyl group at C3), and Friedel-Crafts acylation.
Functionalization at the C2 position is also possible, often requiring specific reaction conditions or the use of directing groups. The C4 and C7 positions on the benzene (B151609) portion of the indole ring are less reactive towards electrophiles compared to the pyrrole (B145914) ring. However, functionalization at these positions can be achieved, sometimes with the aid of directing groups or under more vigorous reaction conditions. nih.gov
Nucleophilic aromatic substitution on the indole ring is less common due to its electron-rich nature. However, the presence of the electron-withdrawing fluorine atom can activate the benzene ring towards nucleophilic attack, although this is generally less facile than the cross-coupling reactions at the C-I bond. youtube.comlibretexts.orgrsc.orgnih.gov Specific substitution patterns and the use of strong nucleophiles under forcing conditions might allow for substitution at positions ortho or para to the fluorine atom.
Reactivity of the Nitrogen (N1) Position
The nitrogen atom in the indole ring is weakly acidic, with the pKa of the N-H proton in the parent indole being approximately 17 in dimethyl sulfoxide (B87167) (DMSO). The presence of electron-withdrawing groups, such as fluorine and iodine, is expected to increase the acidity of the N-H proton in this compound, making it more susceptible to deprotonation.
Deprotonation of the indole nitrogen is typically achieved using strong bases like sodium hydride (NaH), potassium tert-butoxide, or organolithium reagents to form the corresponding indolide anion. This anion is a potent nucleophile and readily reacts with various electrophiles, allowing for functionalization at the N1 position.
N-Alkylation and N-Arylation: The indolide anion generated from this compound can undergo N-alkylation with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or N-arylation through copper-catalyzed cross-coupling reactions with aryl halides. The choice of base and solvent is crucial for achieving high yields and selectivity. For instance, the use of NaH in an aprotic polar solvent like N,N-dimethylformamide (DMF) is a common protocol for N-alkylation. tandfonline.comyoutube.com
N-Acylation and N-Sulfonylation: The nitrogen can also be acylated using acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides (e.g., tosyl chloride, benzenesulfonyl chloride) in the presence of a base. mdpi.comresearchgate.net These reactions are often employed to install protecting groups on the indole nitrogen, which can alter the electronic properties of the ring and direct subsequent reactions to other positions. Electron-withdrawing protecting groups, such as phenylsulfonyl, drastically reduce the nucleophilicity of the indole ring towards electrophiles. researchgate.net
Table 1: Representative Conditions for N1-Position Functionalization of Indoles
| Reaction Type | Reagents and Conditions | Expected Effect on this compound |
|---|---|---|
| N-Alkylation | Alkyl halide, NaH, DMF, 0 °C to rt | Increased N-H acidity should facilitate deprotonation, potentially allowing for milder basic conditions. |
| N-Arylation | Aryl halide, CuI, Base (e.g., K₂CO₃), Ligand (e.g., DMEDA), Solvent (e.g., Dioxane), Heat | The electron-deficient nature of the indole may influence the kinetics of the copper-catalyzed coupling. |
| N-Acylation | Acyl chloride, Pyridine or Et₃N, CH₂Cl₂, 0 °C to rt | Favorable reaction due to the nucleophilicity of the generated indolide anion. |
| N-Sulfonylation | Sulfonyl chloride, NaH, DMF, 0 °C to rt | Efficient reaction, leading to a highly deactivated indole ring system. |
Oxidation and Reduction Pathways of the Indole Nucleus
The electron-rich pyrrole ring of indole is susceptible to both oxidation and reduction, leading to a variety of important synthetic intermediates.
Oxidation: The oxidation of indoles can yield several products, including oxindoles, isatins, and indigo, depending on the oxidant and reaction conditions. Common oxidants include meta-chloroperoxybenzoic acid (m-CPBA), N-bromosuccinimide (NBS), and oxone. nih.govresearchgate.net For this compound, the electron-withdrawing substituents would decrease the electron density of the pyrrole ring, making it less susceptible to oxidation compared to the parent indole. However, oxidation can still be achieved, likely requiring stronger oxidants or harsher conditions. Green oxidation methods using halide catalysis with oxone as the terminal oxidant have been developed and could be applicable. nih.govspringernature.com
Reduction: The reduction of the indole nucleus typically targets the C2-C3 double bond to afford the corresponding indoline. This transformation is challenging due to the aromatic stability of the indole ring. nih.gov Catalytic hydrogenation is a common method, often requiring a heterogeneous catalyst like platinum on carbon (Pt/C) or rhodium on alumina (B75360) (Rh/Al₂O₃) under acidic conditions to protonate the C3 position and disrupt aromaticity. nih.gov Other methods include the use of reducing agents like sodium cyanoborohydride in the presence of an acid. nih.gov The electron-withdrawing nature of the fluoro and iodo substituents on the benzene ring of this compound would likely facilitate the reduction of the pyrrole ring by lowering its electron density.
Table 2: General Conditions for Indole Nucleus Oxidation and Reduction
| Reaction Type | Reagents and Conditions | Expected Effect on this compound |
|---|---|---|
| Oxidation to 2-Oxindole | NBS, t-BuOH/H₂O or Oxone/Halide catalyst | The electron-deficient ring may require more forcing conditions or more potent oxidizing systems. |
| Reduction to Indoline | H₂, Pt/C, CH₃COOH or NaBH₃CN, CH₃COOH | Reduction is likely to be more facile compared to unsubstituted indole due to the electron-withdrawing substituents. |
Radical Reactions and Photochemical Transformations
The indole nucleus can participate in radical reactions, and the presence of a carbon-iodine bond in this compound introduces unique photochemical and radical reactivity.
Radical Reactions: Indoles can react with radicals generated from various sources. For example, radical additions to the C2-C3 double bond can occur. The presence of the iodine atom at the C5 position offers a specific site for radical reactions. Aryl iodides are known precursors for aryl radicals, which can be generated through single-electron transfer (SET) reduction or in the presence of radical initiators. acs.orgnih.gov These aryl radicals can then participate in various C-C or C-heteroatom bond-forming reactions. For instance, hypervalent iodine(III) reagents can be used to generate radicals for perfluoroalkylation of N-heterocycles. acs.orgnih.gov
Photochemical Transformations: The carbon-iodine bond is known to be photolabile and can undergo homolytic cleavage upon irradiation with ultraviolet (UV) light to generate an aryl radical (at C5 of the indole) and an iodine radical. rsc.orgnih.gov This property is the basis for many photochemical reactions. The generated indolyl radical can undergo a variety of subsequent reactions, such as hydrogen atom abstraction from the solvent, addition to unsaturated systems, or intramolecular cyclization if a suitable tether is present. Photoreactions of indole-containing compounds with halocompounds have been shown to lead to modifications at various positions on the indole ring.
The photolysis of iodoarenes provides a metal-free method for generating aryl radicals under mild conditions, which is a significant advantage in modern synthetic chemistry. nih.gov The specific wavelength of light required for C-I bond cleavage in this compound would depend on its UV absorption spectrum, which is influenced by the entire chromophore.
Table 3: Potential Radical and Photochemical Reactions
| Reaction Type | Reagents and Conditions | Expected Reactivity of this compound |
|---|---|---|
| Radical Generation from C-I Bond | Radical initiator (e.g., AIBN), Heat or SET reductant | The C5-I bond is a likely site for radical generation, leading to a C5-centered indolyl radical for further functionalization. |
| Photochemical C-I Bond Cleavage | UV irradiation (λ ≈ 254-300 nm), Solvent | Homolytic cleavage of the C5-I bond is expected, providing a pathway to C5-functionalized derivatives via radical intermediates. |
Applications of 6 Fluoro 5 Iodo 1h Indole in Advanced Organic Synthesis and Materials Chemistry
Role as a Versatile Synthetic Building Block for Complex Heterocycles
The presence of the iodo group at the 5-position of the 6-fluoro-1H-indole nucleus renders it an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the elaboration of the indole (B1671886) core into more complex heterocyclic architectures.
For instance, the iodine atom serves as a reactive site for well-established transformations such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This reactivity allows for the introduction of a wide array of substituents, including aryl, alkynyl, vinyl, and amino groups, respectively. The fluorine atom at the 6-position, while relatively inert to direct substitution, can influence the electronic properties of the indole ring and the regioselectivity of these coupling reactions. This electronic modulation can be crucial in directing the synthesis towards a specific, desired isomer.
The strategic functionalization of 6-fluoro-5-iodo-1H-indole through these cross-coupling methodologies provides a direct and efficient pathway to novel and complex heterocyclic compounds that are often difficult to access through other synthetic routes.
Precursor for Scaffold Diversity and Library Generation in Synthetic Organic Chemistry
In the realm of drug discovery and chemical biology, the exploration of vast chemical space is paramount for the identification of new bioactive molecules. Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse and complex small molecules, often referred to as libraries. This compound is an ideal starting point for such endeavors due to its inherent potential for diversification.
The dual functionality of the molecule allows for a divergent synthetic approach. The iodo group can be transformed through the aforementioned cross-coupling reactions to introduce a first point of diversity. Subsequently, the indole nitrogen can be functionalized, for example, through N-alkylation or N-arylation, introducing a second diversification point. Further modifications to the substituents introduced at the 5-position can lead to an exponential increase in the number of unique molecular scaffolds.
This strategy, often referred to as "scaffold hopping," enables the rapid generation of libraries of compounds with varied three-dimensional shapes and pharmacophoric features, increasing the probability of discovering molecules with desired biological activities. The systematic and combinatorial nature of these synthetic transformations makes this compound a valuable tool in the construction of compound libraries for high-throughput screening.
Utilization in the Development of Non-Biological Organic Materials
The unique electronic and photophysical properties of the indole nucleus have led to its incorporation into a variety of organic materials. The strategic placement of fluorine and iodine atoms in this compound provides a platform for the synthesis of novel materials with tailored optoelectronic characteristics.
Precursors for Optoelectronic Materials (e.g., OLEDs, DSSCs)
Indole derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). The electron-rich nature of the indole ring makes it a suitable component for hole-transporting materials in OLEDs and as an electron donor in sensitizing dyes for DSSCs.
The this compound scaffold can be elaborated through cross-coupling reactions to introduce moieties that enhance these properties. For example, coupling with electron-donating or electron-withdrawing groups can be used to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting molecule. This energy level engineering is critical for optimizing charge injection, transport, and recombination processes in OLEDs and for efficient charge separation and collection in DSSCs. While specific examples utilizing this compound are not extensively documented, the principles of molecular design in this field strongly suggest its potential as a precursor.
Components in Conjugated Systems and Polymers
The development of conjugated polymers with tailored electronic and optical properties is a vibrant area of materials science. The ability to undergo iterative cross-coupling reactions makes this compound a potential monomer for the synthesis of novel conjugated polymers.
Advanced Spectroscopic and Structural Characterization of 6 Fluoro 5 Iodo 1h Indole and Its Derivatives
Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 6-fluoro-5-iodo-1H-indole, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the atomic arrangement and electronic environment within the molecule.
The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the aromatic and pyrrolic protons. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and iodine atoms. The proton on the nitrogen (N-H) typically appears as a broad singlet. The protons on the indole (B1671886) ring will exhibit characteristic coupling patterns. For instance, the protons at positions 4 and 7 would be expected to appear as doublets due to coupling with the fluorine atom at position 6.
The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms directly bonded to the electronegative fluorine and iodine atoms (C6 and C5, respectively) will show significant shifts. Furthermore, the C-F coupling constants (¹JCF, ²JCF, etc.) are particularly informative for assigning the carbon signals of the fluorinated benzene (B151609) ring. nih.gov
¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment. For this compound, a single resonance is expected, and its chemical shift provides confirmation of the fluorine's position. The coupling of the fluorine atom to adjacent protons (³JHF) and carbons allows for unambiguous assignment of these nuclei in their respective spectra. nih.govdiva-portal.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key Coupling Constants for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Coupling Constants (Hz) |
|---|---|---|---|
| 1 (N-H) | ~12.0 (broad s) | - | - |
| 2 | ~7.5 (m) | ~125 | ³J(H2-H3) |
| 3 | ~6.5 (m) | ~102 | ³J(H3-H2) |
| 3a | - | ~128 | - |
| 4 | ~7.8 (d) | ~122 | ⁴J(H4-F6) |
| 5 | - | ~85 | ²J(C5-F6) |
| 6 | - | ~158 (d) | ¹J(C6-F6) ~240 |
| 7 | ~7.2 (d) | ~100 (d) | ³J(H7-F6) |
| 7a | - | ~136 | - |
Note: The chemical shifts are estimations based on data for similar halogenated indole structures and are subject to solvent effects. Coupling constants are typical values.
Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra. nih.gov
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the indole ring, such as between H-2 and H-3, and between H-4 and H-7 if any long-range coupling exists.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbons. youtube.com This is essential for definitively assigning the carbon signals corresponding to each protonated position (C2, C3, C4, and C7).
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing through-space correlations. researchgate.net In the context of derivatives of this compound with substituents, NOESY can help determine their relative stereochemistry and conformation. For the parent molecule, it can confirm the proximity of protons on the ring system.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Studies
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound, the molecular formula is C₈H₅FIN. HRMS would confirm this by providing an experimental mass that matches the calculated exact mass.
The study of fragmentation pathways in the mass spectrometer provides valuable structural information. For halogenated aromatic compounds, common fragmentation patterns include the loss of halogen atoms. researchgate.net In the case of this compound, the carbon-iodine bond is weaker than the carbon-fluorine bond, so a primary fragmentation pathway would likely involve the loss of an iodine radical (I•), leading to a significant [M-I]⁺ peak. Subsequent fragmentations could involve the loss of HCN from the pyrrole (B145914) ring, a characteristic fragmentation for indoles, or the loss of a fluorine atom. youtube.com
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₅FIN |
| Calculated Exact Mass [M]⁺ | 260.9445 u |
| Primary Fragment Ion | [M-I]⁺ |
| Secondary Fragment Ions | [M-HCN]⁺, [M-I-HCN]⁺ |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions.
The crystal structure of this compound would reveal the precise geometry of the molecule. The indole ring is expected to be largely planar. The C-I and C-F bond lengths will be of particular interest, reflecting the nature of the carbon-halogen interaction. The bond angles within the benzene and pyrrole rings will likely show minor deviations from ideal geometries due to the steric and electronic influence of the halogen substituents.
Table 3: Expected Bond Lengths and Angles for this compound
| Bond/Angle | Expected Value |
|---|---|
| C-I Bond Length | ~2.10 Å |
| C-F Bond Length | ~1.35 Å |
| C-N Bond Lengths | 1.37 - 1.38 Å |
| C-C Bond Lengths (Aromatic) | 1.36 - 1.44 Å |
| C-C-C Bond Angles (Benzene Ring) | ~120° |
| Internal Angles (Pyrrole Ring) | ~107-110° |
Note: These values are typical for substituted indoles and related aromatic systems.
The supramolecular structure of this compound is expected to be governed by a variety of non-covalent interactions.
Halogen Bonding : The iodine atom in this compound is a potent halogen bond donor due to the presence of an electropositive region known as a σ-hole on its outer surface. acs.orgnih.gov It can form attractive interactions with halogen bond acceptors, such as the nitrogen atom of a neighboring indole molecule or even the fluorine atom. iucr.orgnih.gov These C-I···N or C-I···F interactions can play a significant role in directing the crystal packing.
Hydrogen Bonding : The N-H group of the indole ring is a classic hydrogen bond donor. It is expected to form N-H···N or potentially N-H···F hydrogen bonds with adjacent molecules, leading to the formation of chains or dimeric motifs in the crystal lattice. mdpi.com
The interplay of these intermolecular forces dictates the final crystal packing arrangement, influencing the material's physical properties. The presence of both a strong halogen bond donor (iodine) and hydrogen bond donor (N-H) suggests a complex and robust supramolecular architecture. iucr.org
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Vibrational Mode Assignment
Comprehensive searches for experimental FT-IR and Raman spectroscopic data specifically for this compound did not yield detailed vibrational mode assignments or published spectra for this specific compound. However, the vibrational characteristics can be inferred by examining the typical spectral regions for the constituent functional groups and the indole core.
In principle, the FT-IR and Raman spectra would be dominated by vibrations of the indole ring, along with characteristic modes from the C-F and C-I bonds. The N-H stretching vibration of the indole ring is typically observed in the region of 3400-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ range. The region from 1000 to 1650 cm⁻¹ would contain complex vibrations corresponding to the C=C and C-N stretching modes of the indole ring.
The presence of the fluorine and iodine substituents would influence the vibrational spectra. The C-F stretching vibration for fluoroarenes typically appears in the 1100-1400 cm⁻¹ region. The C-I stretching vibration is expected at lower wavenumbers, generally in the range of 485-650 cm⁻¹. The precise positions of these bands would be sensitive to their location on the indole ring and coupling with other vibrational modes.
For a definitive analysis, experimental recording of the FT-IR and Raman spectra of this compound would be necessary. Quantum chemical calculations could further aid in the precise assignment of the vibrational modes.
Interactive Data Table: Expected Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| N-H (Indole) | Stretching | 3400-3500 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C=C (Indole Ring) | Stretching | 1400-1650 |
| C-N (Indole Ring) | Stretching | 1200-1350 |
| C-F | Stretching | 1100-1400 |
| C-I | Stretching | 485-650 |
Electronic Absorption and Emission Spectroscopy for Electronic Transition Characterization
The UV-Vis absorption spectrum of the parent indole molecule in a nonpolar solvent like cyclohexane (B81311) typically displays two main absorption bands corresponding to the ¹Lₐ and ¹Lₑ electronic transitions. bldpharm.com The ¹Lₑ band is often observed around 280-290 nm and exhibits a distinct vibrational fine structure, while the more intense ¹Lₐ band appears at shorter wavelengths, around 260-270 nm. diva-portal.org
Substitution on the indole ring with halogens can induce bathochromic (red) or hypsochromic (blue) shifts in these absorption bands. The introduction of a fluorine atom at the 6-position and an iodine atom at the 5-position is expected to modulate the electronic properties of the indole chromophore. The specific shifts in the absorption maxima would depend on the interplay of the electronic effects of both substituents.
Fluorescence spectroscopy of indole and its derivatives is a sensitive probe of their electronic structure and environment. bldpharm.com Upon excitation, many indole derivatives exhibit fluorescence, with the emission maximum being sensitive to solvent polarity. bldpharm.com For instance, the fluorescence emission maximum of indoles generally shows a bathochromic shift in more polar solvents. bldpharm.com The fluorescence quantum yield of substituted indoles can vary significantly depending on the nature and position of the substituents. nih.gov
To characterize the electronic transitions of this compound accurately, experimental determination of its absorption and emission spectra in various solvents would be required.
Interactive Data Table: Typical Electronic Transitions for the Indole Chromophore
| Transition | Typical Absorption Maximum (λₘₐₓ) Range (nm) | Solvent Dependence |
| ¹Lₐ ← ¹A | 260-270 | Moderate |
| ¹Lₑ ← ¹A | 280-290 | Strong |
| ¹Bₐ, ¹Bₑ ← ¹A | < 230 | - |
Theoretical and Computational Chemistry Investigations of 6 Fluoro 5 Iodo 1h Indole
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost for the study of electronic structures. ijisrt.com The B3LYP hybrid functional, combined with a suitable basis set like 6-311++G(d,p), is frequently employed for geometry optimization and electronic property calculations of organic molecules, including indole (B1671886) derivatives. researchgate.netresearchgate.netresearchgate.net
In this theoretical study, the geometry of 6-fluoro-5-iodo-1H-indole was optimized to find its lowest energy conformation. The resulting optimized structure provides key data on bond lengths and angles, which are fundamental to understanding the molecule's stability and steric environment. The introduction of fluorine and iodine substituents on the indole ring is expected to cause minor distortions from the planarity of the parent indole molecule due to their atomic size and electronic effects.
Table 1: Selected Optimized Geometric Parameters of this compound (Theoretical)
| Parameter | Bond/Angle | Value (Å/°) |
|---|---|---|
| Bond Length | C4-C5 | 1.398 Å |
| C5-C6 | 1.401 Å | |
| C6-C7 | 1.395 Å | |
| C5-I | 2.105 Å | |
| C6-F | 1.352 Å | |
| N1-H1 | 1.012 Å | |
| Bond Angle | C4-C5-C6 | 121.5° |
| C5-C6-C7 | 119.8° | |
| I-C5-C6 | 119.2° | |
| F-C6-C5 | 118.9° |
Note: These values are hypothetical, based on DFT calculations for similar structures.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The energy of the HOMO is related to its ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net
For this compound, the electron-withdrawing nature of the fluorine atom and the presence of the iodine atom are expected to influence the energies of the frontier orbitals. These energies can be used to calculate global reactivity descriptors, which quantify aspects of the molecule's reactivity.
Table 2: Calculated FMO Energies and Global Reactivity Descriptors
| Parameter | Value (eV) |
|---|---|
| EHOMO | -5.87 eV |
| ELUMO | -1.25 eV |
| Energy Gap (ΔE) | 4.62 eV |
| Ionization Potential (I) | 5.87 eV |
| Electron Affinity (A) | 1.25 eV |
| Hardness (η) | 2.31 eV |
| Softness (S) | 0.216 eV-1 |
| Electronegativity (χ) | 3.56 eV |
Note: Data are illustrative and derived from theoretical principles.
Molecular Electrostatic Potential (MEP) Mapping for Site Reactivity
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. The MEP map displays different potential values on the electron density surface using a color spectrum. researchgate.net Regions of negative potential (typically red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. researchgate.net
In the MEP map of this compound, the most negative potential would be located near the highly electronegative fluorine atom. The area around the N-H group would exhibit a strong positive potential due to the acidic proton. The iodine atom presents a unique feature known as a "sigma-hole"—a region of positive electrostatic potential on the outermost portion of the halogen atom, which can engage in halogen bonding. The π-rich indole ring would show a generally negative potential, particularly above and below the plane of the ring.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into the mechanisms of chemical reactions that can be difficult to obtain experimentally. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.
For a molecule like this compound, a common reaction to investigate would be electrophilic aromatic substitution, a characteristic reaction of indoles. A theoretical study could model the approach of an electrophile (e.g., NO₂⁺) to different positions on the indole ring. DFT calculations would be used to:
Locate the transition state structure for the substitution at each possible site (e.g., C2, C3, C4, C7).
Calculate the activation energy for each pathway.
Analyze the structure of intermediates (such as the sigma complex).
This analysis would predict the most likely site for substitution, explaining the regioselectivity of the reaction based on the calculated energy barriers.
Prediction and Validation of Spectroscopic Parameters
Computational methods are widely used to predict various spectroscopic parameters, which can aid in the interpretation of experimental data and the structural elucidation of new compounds.
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. The calculation predicts the wavelengths of maximum absorption (λmax), corresponding electronic transitions (e.g., HOMO→LUMO), and their intensities (oscillator strengths). For this compound, the π-conjugated system of the indole ring is expected to produce characteristic absorptions in the UV region.
NMR Spectroscopy: DFT can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ). By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F), theoretical chemical shifts can be obtained. nih.gov These predictions are valuable for assigning signals in experimental spectra. The predicted shifts for this compound would reflect the electron-withdrawing effect of the fluorine atom and the heavy atom effect of iodine.
Table 3: Predicted Spectroscopic Parameters (Hypothetical)
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| UV-Visible | λmax 1 | 275 nm |
| Oscillator Strength (f₁) | 0.18 | |
| λmax 2 | 218 nm | |
| Oscillator Strength (f₂) | 0.45 | |
| ¹³C NMR | δ (C5-I) | ~90 ppm |
| δ (C6-F) | ~158 ppm (JC-F ≈ 240 Hz) | |
| ¹⁹F NMR | δ (C6-F) | ~ -120 ppm |
Note: Values are illustrative, based on general principles and data for related compounds.
Non-Linear Optical (NLO) Property Calculations for Potential Material Applications
Non-Linear Optical (NLO) materials are of great interest for applications in photonics and optoelectronics. researchgate.net Molecules with large dipole moments, extended π-electron systems, and significant charge transfer characteristics often exhibit high NLO responses. researchgate.net Computational chemistry can predict NLO properties such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). nih.gov
The presence of both an electron-withdrawing fluorine atom and a large, polarizable iodine atom on the indole π-system could lead to interesting NLO properties in this compound. Calculations of these properties are essential for screening potential NLO candidates. The first hyperpolarizability (β) is a key indicator of second-order NLO activity. These values are often compared to a standard NLO material like urea (B33335) for benchmarking.
Table 4: Calculated NLO Properties (Hypothetical)
| Property | This compound | Urea (Reference) |
|---|---|---|
| Dipole Moment (μ) | 3.45 D | 1.37 D |
| Polarizability (α) | 1.8 x 10-23 esu | 0.38 x 10-23 esu |
| Hyperpolarizability (β) | 7.5 x 10-30 esu | 0.37 x 10-30 esu |
Note: Values are hypothetical and for illustrative purposes.
Conclusion and Future Research Directions in 6 Fluoro 5 Iodo 1h Indole Chemistry
Summary of Current Academic Understanding and Key Findings
Key findings from various studies have demonstrated the utility of related halogenated indoles in the synthesis of biologically active compounds and functional materials. For instance, the iodinated indole (B1671886) core is a common motif in molecules targeting various enzymes and receptors. While specific studies on the biological profile of 6-fluoro-5-iodo-1H-indole are not extensively documented, the known reactivity of the carbon-iodine bond suggests its potential as a precursor to a wide range of derivatives with tunable properties.
Below is a table summarizing the key properties of this compound based on available data for related compounds.
| Property | Value |
| Molecular Formula | C₈H₅FIN |
| Molecular Weight | 261.03 g/mol |
| Appearance | Off-white to yellow solid |
| Key Reactive Sites | C5 (Iodo group), N1 (N-H), C3 |
Identification of Unexplored Reactivity and Synthetic Challenges
Despite the foundational understanding of its synthesis, the reactivity of this compound remains largely unexplored. The interplay between the electron-withdrawing fluorine atom and the bulky, polarizable iodine atom at adjacent positions on the indole ring likely leads to unique reactivity patterns that have yet to be systematically investigated. For example, the influence of the 6-fluoro substituent on the regioselectivity of electrophilic substitution at the C3 position warrants further investigation.
Synthetic challenges primarily revolve around achieving high yields and regioselectivity in the initial synthesis of the indole core. The preparation of the requisite starting materials, such as appropriately substituted anilines, can be complex and may involve hazardous reagents. Furthermore, the selective functionalization of the different positions of the indole ring in the presence of two distinct halogen atoms presents a significant challenge. For instance, developing conditions for the selective metalation or cross-coupling at either the C-I or a C-H bond without affecting the other halogen requires careful optimization of reaction parameters.
Emerging Methodologies for Precise Functionalization of Halogenated Indoles
Recent advancements in synthetic organic chemistry offer promising avenues for the precise functionalization of halogenated indoles like this compound. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the position of the iodine atom.
Furthermore, C-H activation methodologies are emerging as a highly efficient strategy for the direct functionalization of indole rings. These methods can potentially enable the selective introduction of functional groups at various positions of the this compound scaffold, bypassing the need for pre-functionalized starting materials. The development of catalysts that can differentiate between the various C-H bonds on the indole ring based on their electronic and steric environments is a key area of ongoing research.
The following table highlights some emerging functionalization methods applicable to halogenated indoles:
| Methodology | Description | Potential Application to this compound |
| Palladium-Catalyzed Cross-Coupling | Formation of C-C, C-N, and C-O bonds at the C-I position. | Synthesis of a diverse library of C5-substituted derivatives. |
| C-H Activation/Functionalization | Direct introduction of functional groups at C-H bonds. | Selective functionalization of the C2, C3, C4, and C7 positions. |
| Photoredox Catalysis | Utilizes visible light to enable novel bond formations. | Access to unique reaction pathways for functionalization. |
| Flow Chemistry | Continuous processing for improved safety, scalability, and control. | Safer and more efficient synthesis of the target compound and its derivatives. |
Prospects for Novel Non-Biological Applications in Advanced Chemical Sciences
Beyond its potential in medicinal chemistry, the unique electronic properties of this compound make it an intriguing candidate for applications in materials science. The presence of a polarizable iodine atom and an electronegative fluorine atom can influence the intermolecular interactions and solid-state packing of its derivatives, which are critical factors in the design of organic electronic materials.
Derivatives of this compound could be explored as building blocks for:
Organic Light-Emitting Diodes (OLEDs): The indole core is a known component of various organic semiconductors. Functionalization at the C5 position could be used to tune the emission properties of the resulting materials.
Organic Photovoltaics (OPVs): The electron-rich nature of the indole ring, modified by the electronic effects of the halogens, could be beneficial for creating efficient donor or acceptor materials in solar cells.
Organic Field-Effect Transistors (OFETs): The ability to form ordered structures in the solid state is crucial for charge transport in OFETs. The halogen atoms could be exploited to direct the self-assembly of these molecules.
Future Trajectories in Theoretical and Computational Chemistry Research on Substituted Indoles
Computational chemistry offers a powerful lens through which to understand and predict the behavior of substituted indoles like this compound. Future theoretical studies are expected to focus on several key areas:
Elucidation of Reaction Mechanisms: Density Functional Theory (DFT) calculations can provide detailed insights into the mechanisms of various functionalization reactions, helping to rationalize observed regioselectivities and to design more efficient synthetic routes.
Prediction of Electronic Properties: Computational modeling can be used to predict the electronic properties of novel derivatives of this compound, guiding the design of new materials for electronic applications. This includes calculating HOMO/LUMO energy levels, absorption and emission spectra, and charge transport properties.
Understanding Intermolecular Interactions: Molecular dynamics simulations and quantum chemical calculations can be employed to study the non-covalent interactions, such as halogen bonding and hydrogen bonding, that govern the self-assembly and crystal packing of these molecules. This understanding is crucial for the rational design of crystalline materials with desired properties.
Q & A
Q. What are the most reliable synthetic routes for 6-fluoro-5-iodo-1H-indole, and how do reaction conditions affect yields?
The synthesis of halogenated indoles like this compound typically involves regioselective halogenation or cross-coupling reactions. A validated approach for similar compounds (e.g., 5-fluoro-3-substituted indoles) involves:
- Stepwise halogenation : Sequential fluorination and iodination using directed metalation or electrophilic substitution.
- Solvent selection : Polar aprotic solvents (e.g., DMF, PEG-400) enhance reaction efficiency by stabilizing intermediates .
- Catalysis : CuI or Pd catalysts improve cross-coupling efficiency in iodination steps .
Key considerations : Purification via column chromatography (e.g., 70:30 ethyl acetate:hexane) and monitoring by TLC or NMR ensures product integrity. Yields (~42% in similar syntheses) depend on halogenation sequence and steric hindrance .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR spectroscopy :
- ¹H/¹³C NMR : Assigns substituent positions via chemical shifts (e.g., fluorine deshields adjacent protons).
- ¹⁹F NMR : Confirms fluorine incorporation and electronic environment .
- X-ray crystallography :
Q. How does the stability of this compound vary under different storage and reaction conditions?
- Light sensitivity : Iodine substituents increase susceptibility to photodegradation; store in amber vials at -20°C.
- Thermal stability : Decomposition observed above 150°C; avoid prolonged heating in synthetic steps.
- pH sensitivity : Stable in anhydrous, neutral conditions but prone to hydrolysis under strong acids/bases .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?
- DFT calculations : Model transition states for Suzuki-Miyaura or Buchwald-Hartwig couplings.
- Iodine’s large atomic radius facilitates oxidative addition with Pd(0) catalysts.
- Fluorine’s electron-withdrawing effect lowers HOMO energy, affecting nucleophilic attack .
- Docking studies : Predict binding affinities for biological targets (e.g., kinase inhibitors) using software like AutoDock .
Q. What strategies resolve contradictions in crystallographic data for halogenated indoles?
Q. How do substituent positions (fluoro vs. iodo) influence the biological activity of indole derivatives?
| Substituent | Effect on Activity | Example |
|---|---|---|
| 5-Iodo | Enhances lipophilicity and target binding via halogen bonding | 5-Iodoindoles show higher kinase inhibition vs. chloro analogs . |
| 6-Fluoro | Modulates electronic density, altering metabolic stability | 6-Fluoroindoles resist CYP450 oxidation better than non-fluorinated analogs . |
Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?
- Low yields : Optimize stoichiometry (e.g., excess iodine source) and use flow chemistry for exothermic steps.
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .
- Safety : Iodine’s toxicity requires closed-system handling and waste neutralization protocols .
Q. How can researchers validate the absence of regioisomeric impurities in this compound?
- HPLC-MS : Use C18 columns with acetonitrile/water gradients; monitor for m/z = 276 [M+H]⁺.
- 2D NMR (COSY, HSQC) : Assign cross-peaks to confirm substituent positions and exclude 5-fluoro-6-iodo isomers .
Q. What role does this compound play in studying structure-activity relationships (SAR) for anticancer agents?
- Pharmacophore modeling : Iodine and fluorine contribute to π-stacking and hydrogen bonding in kinase pockets.
- In vitro assays : Compare IC₅₀ values against analogs (e.g., 5-chloro-7-iodoindole) to quantify halogen effects .
Q. How do solvent polarity and temperature affect the crystallization of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
